Home > Products > Screening Compounds P106563 > HUMAN DES(1-6)IGF-II
HUMAN DES(1-6)IGF-II - 141909-47-9

HUMAN DES(1-6)IGF-II

Catalog Number: EVT-1516913
CAS Number: 141909-47-9
Molecular Formula: C10H9NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HUMAN DES(1-6)IGF-II, or human des(1-6) insulin-like growth factor II, is a peptide that plays a significant role in various biological processes, including growth and development. This compound is a modified form of insulin-like growth factor II, lacking the first six amino acids of the native protein. It is primarily sourced from recombinant DNA technology, allowing for the production of this specific peptide in laboratory settings.

Source

The primary source of HUMAN DES(1-6)IGF-II is recombinant DNA technology, where the gene encoding for insulin-like growth factor II is manipulated to produce the truncated form. This method ensures a consistent and high-yield production of the peptide for research and potential therapeutic applications.

Classification

HUMAN DES(1-6)IGF-II falls under the classification of growth factors and peptides. It is categorized as an insulin-like growth factor due to its structural similarities to insulin and its involvement in cellular growth and metabolism.

Synthesis Analysis

Methods

The synthesis of HUMAN DES(1-6)IGF-II typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. In SPPS, amino acids are sequentially added to a growing chain attached to a solid support, allowing for precise control over the sequence and purity of the final product.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a resin-bound amino acid to a solid support. Subsequent amino acids are added one at a time, with each addition followed by deprotection and washing steps.
  2. Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin using acidic conditions, typically using trifluoroacetic acid.
  3. Purification: The crude product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to isolate HUMAN DES(1-6)IGF-II from other by-products.
Molecular Structure Analysis

Structure

HUMAN DES(1-6)IGF-II has a molecular formula of C_53H_73N_13O_12S and consists of 67 amino acids. Its structure features a characteristic three-dimensional conformation that is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 936 Da
  • Peptide Sequence: The specific sequence excludes the first six amino acids found in full-length insulin-like growth factor II.
  • Structural Characteristics: The peptide exhibits helical regions that are important for receptor binding and activation.
Chemical Reactions Analysis

Reactions

HUMAN DES(1-6)IGF-II participates in several biochemical reactions, primarily involving binding to its receptor, which triggers intracellular signaling pathways related to cell growth and differentiation.

Technical Details

  1. Receptor Binding: The binding affinity to the insulin-like growth factor receptors (IGF-IR and IGF-IIR) activates downstream signaling cascades such as the phosphoinositide 3-kinase/Akt pathway.
  2. Cellular Responses: This binding leads to various cellular responses including increased glucose uptake, enhanced protein synthesis, and inhibition of apoptosis.
Mechanism of Action

Process

The mechanism of action for HUMAN DES(1-6)IGF-II involves its interaction with specific receptors on target cells. Upon binding, it activates several signaling pathways that mediate cellular responses essential for growth and metabolism.

Data

  • Signaling Pathways: Key pathways activated include:
    • Phosphoinositide 3-kinase/Akt pathway
    • Mitogen-activated protein kinase pathway
  • Biological Effects: These pathways contribute to effects such as increased cell proliferation, differentiation, and survival.
Physical and Chemical Properties Analysis

Physical Properties

HUMAN DES(1-6)IGF-II is typically presented as a white powder or lyophilized form when synthesized. It is soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Solubility: Highly soluble in water and buffered saline solutions, making it suitable for in vitro studies.
Applications

HUMAN DES(1-6)IGF-II has several scientific uses:

  1. Research Tool: It is utilized in studies related to cell biology, particularly those focusing on growth factors and their signaling mechanisms.
  2. Therapeutic Potential: Investigated for potential applications in treating conditions related to growth deficiencies or metabolic disorders.
  3. Pharmacological Studies: Used to explore interactions with insulin-like growth factor receptors and their implications in cancer research and regenerative medicine.
Structural Characterization of Human Des(1-6)IGF-II

Molecular Composition and Sequence Analysis

Human Des(1-6)IGF-II is a truncated analog of native insulin-like growth factor II (IGF-II), comprising 61 amino acids following the deletion of the N-terminal hexapeptide Ala-Tyr-Arg-Pro-Ser-Glu. This modification reduces its molecular weight to 6,765 daltons (compared to ~7.5 kDa for wild-type IGF-II) while preserving the core tertiary structure stabilized by three conserved disulfide bonds (Cys9-Cys47, Cys52-Cys48, Cys53-Cys66) [2] [5] [10]. The truncated sequence begins with residue 7 (Phe) of wild-type IGF-II and retains the complete C-domain crucial for receptor engagement. Analytical HPLC confirms >95% purity, with N-terminal sequencing validating the Phe7 start point [2] [10].

Table 1: Core Structural Parameters of Human Des(1-6)IGF-II

ParameterValueMethod of Determination
Amino Acid Length61 residuesMass spectrometry, Sequencing
Molecular Weight6765 DaMass spectrometry
Purity>95%HPLC analysis
N-terminal SequencePhe-Arg-Ser-Arg-Leu-ProEdman degradation
Disulfide Bonds3 (positions conserved with IGF-II)Peptide mapping under non-reducing conditions

Post-Translational Modifications and Isoform Diversity

Unlike wild-type IGF-II, which undergoes complex post-translational processing (including glycosylation and E-peptide cleavage), Des(1-6)IGF-II is produced recombinantly in Escherichia coli [2] [10]. This bacterial expression system yields a non-glycosylated, single-chain polypeptide devoid of the O-linked glycosylation observed in some wild-type IGF-II isoforms. The absence of the N-terminal segment eliminates phosphorylation sites (e.g., Ser4 in wild-type IGF-II), further simplifying its modification profile [3] [5]. No natural isoforms of Des(1-6)IGF-II have been identified; its structural homogeneity is a direct consequence of recombinant production and specific enzymatic cleavage.

Comparative Structural Analysis with Wild-Type IGF-II and Other IGF Variants

The deletion of residues 1–6 induces significant functional divergence from wild-type IGF-II despite minimal tertiary structure alteration:

  • Receptor Binding Affinity: Des(1-6)IGF-II maintains near-native affinity for both IGF-1R (ED₅₀ < 50 ng/ml) and IGF-2R (ED₅₀ < 100 ng/ml), as confirmed by receptor-binding assays [2] [5]. This is attributed to preservation of key receptor interaction residues (Phe26, Tyr27 in B-domain; Arg54, Arg55 in C-domain) identified in mutagenesis studies [1] [4].
  • IGF-Binding Protein (IGFBP) Interaction: The truncation reduces affinity for IGFBPs by >20-fold (ED₅₀ > 1000 ng/ml vs. <50 ng/ml for wild-type IGF-II) [2] [5] [10]. Structural studies reveal that the N-terminal segment anchors IGF-II to IGFBP "pockets," with its absence sterically hindering this engagement [4] [6].
  • Contrast with Other IGF Variants:
  • Des(1-3)IGF-I: Lacks IGF-2R binding due to IGF-I’s inherent low affinity for this receptor.
  • [Arg⁶]IGF-II: Full-length variant with enhanced proteolytic stability but retained high IGFBP affinity [5].
  • Class I IGF-II Mutants (e.g., [Leu²⁷]IGF-II): Exhibit 80–220-fold reduced IGF-1R affinity while preserving IGF-2R binding, unlike Des(1-6)IGF-II’s balanced receptor profile [1].

Table 2: Functional Comparison of Des(1-6)IGF-II with Related Peptides

PropertyDes(1-6)IGF-IIWild-Type IGF-II[Leu²⁷]IGF-II (Class I Mutant)Des(1-3)IGF-I
IGF-1R Affinity (ED₅₀)<50 ng/ml~20 ng/ml200–400 ng/ml<10 ng/ml
IGF-2R Affinity (ED₅₀)<100 ng/ml~10 ng/ml<50 ng/ml>1000 ng/ml
IGFBP Affinity (ED₅₀)>1000 ng/ml20–50 ng/mlSimilar to wild-type>500 ng/ml
Biological Potency (in vitro)IncreasedBaselineReducedIncreased
Structural Basis for Key TraitN-terminal deletion reduces IGFBP bindingFull receptor/IGFBP engagementAltered B-domain disrupts IGF-1R bindingN-terminal truncation reduces IGFBP affinity

Cryo-EM analyses further elucidate that Des(1-6)IGF-II engages IGF-1R similarly to wild-type IGF-II, leveraging conserved C-domain residues (Leu⁵³, Arg⁵⁴) for receptor docking. However, subtle conformational shifts in the exposed Phe²⁶–Tyr²⁷ region may enhance accessibility to IGF-1R’s ligand-binding cleft [4] [7]. For IGF-2R, domain 11 remains the primary interaction site, with Des(1-6)IGF-II’s Phe¹⁹ and Leu⁵³ inserting into the hydrophobic pocket – a mechanism identical to wild-type IGF-II [4]. This preservation explains its undiminished scavenging via IGF-2R despite altered IGFBP kinetics.

Table 3: Key Structural Domains and Functional Impacts in IGF-II Variants

Structural DomainResiduesRole in Wild-Type IGF-IIStatus in Des(1-6)IGF-IIFunctional Consequence
N-terminal HexapeptideAla¹-Tyr²-Arg³-Pro⁴-Ser⁵-Glu⁶IGFBP binding anchorDeleted>20-fold reduced IGFBP affinity
B-domain Hydrophobic CorePhe²⁶, Tyr²⁷IGF-1R binding stabilizationIntactPreserved high IGF-1R affinity
C-domainArg⁵⁴, Arg⁵⁵Direct IGF-1R/IGF-2R contactIntactMaintained receptor engagement
C-terminalLeu⁵³IGF-2R hydrophobic pocket insertionIntactUnaltered lysosomal targeting

Synthesis of Structural-Functional RelationshipsThe enhanced in vitro and in vivo potency of Des(1-6)IGF-II stems directly from its selective perturbation of IGF interactions:

  • Liberation from IGFBPs: The N-terminal truncation sterically disrupts binding to IGFBP-1–6, increasing free peptide bioavailability [2] [3] [10].
  • Unimpaired Receptor Signaling: Retention of B- and C-domain motifs ensures unaltered activation of IGF-1R-mediated mitogenesis and IGF-2R-mediated internalization [1] [4] [8].
  • Divergence from Insulin: Unlike insulin (which lacks the C-domain), Des(1-6)IGF-II’s intact linker domain enables dual-receptor binding – a trait shared with wild-type IGF-II but optimized via IGFBP evasion [3] [7].

These attributes establish Des(1-6)IGF-II as a critical tool for dissecting IGF-II signaling independent of confounding IGFBP effects. Its structure-function profile further informs therapeutic design targeting IGF axis dysregulation in cancer and growth disorders [3] [4].

Properties

CAS Number

141909-47-9

Product Name

HUMAN DES(1-6)IGF-II

Molecular Formula

C10H9NO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.